Disperse red 129
Description
Properties
CAS No. |
12236-23-6 |
|---|---|
Molecular Formula |
C10H15Cl3Ti |
Synonyms |
Disperse red 129 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Disperse Red 129
Advanced Synthetic Routes for Disperse Red 129 and its Derivatives
The synthesis of this compound and its analogs is a field of continuous development, aiming for higher efficiency, sustainability, and the creation of novel dye structures with enhanced properties.
The foundational method for producing this compound involves a two-step process: diazotization followed by an azo coupling reaction. worlddyevariety.commdpi.comresearchgate.net The synthesis starts with the diazotization of an aromatic primary amine, 2-bromo-4-nitro-6-methylaniline, which is then coupled with N,N-bis(2-hydroxyethyl)-3-methylaniline. worlddyevariety.com This electrophilic aromatic substitution reaction is fundamental to the formation of the characteristic azo linkage (-N=N-) that defines this class of dyes. wpmucdn.com
Optimization of this synthesis is critical for industrial applications and is influenced by several factors. nih.gov Key parameters include temperature, pH, and the concentration of reactants. mdpi.com For instance, the diazotization step is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. mdpi.com The subsequent coupling reaction is often performed under acidic conditions to enhance the stability of the resulting dye. mdpi.com
Table 1: Factors Influencing the Synthesis of Azo Dyes
| Parameter | Influence on Synthesis | Optimized Conditions |
| Temperature | Affects the stability of the diazonium salt intermediate. mdpi.com | Diazotization: 0–5 °C mdpi.com |
| pH | Influences the rate and efficiency of the coupling reaction. ftstjournal.com | Acidic conditions for coupling to increase dye stability. mdpi.com |
| Reactant Concentration | Impacts the yield and purity of the final product. nih.gov | Varies depending on the specific reactants and desired product characteristics. |
| Solvent | Can influence the solubility of reactants and the reaction rate. nih.gov | N,N-dimethyl formamide (B127407) (DMF) is a common solvent in related syntheses. nih.gov |
In response to growing environmental concerns, greener synthetic methods are being explored for the production of azo dyes. nih.gov Microwave-assisted synthesis has emerged as a promising alternative to conventional heating methods. doaj.organalis.com.my This technique can significantly reduce reaction times, often from hours to minutes, and increase product yields. analis.com.myasianpubs.org Microwave irradiation provides rapid and uniform heating, which can accelerate reaction rates and improve efficiency. asianpubs.orgeurjchem.com
Ultrasound-assisted synthesis is another green chemistry approach that utilizes the phenomenon of acoustic cavitation to enhance chemical reactions. mdpi.comnih.gov The collapse of cavitation bubbles creates localized hot spots with high temperatures and pressures, which can promote the formation of reactive species and increase reaction rates. researchgate.net This method has been successfully applied to the synthesis of various nanocatalysts and the degradation of azo dyes, and its principles can be extended to the synthesis of dyes like this compound. researchgate.netrsc.orgrsc.org
Modifying the core structure of this compound through derivatization allows researchers to create new molecules with tailored properties. mdpi.comresearchgate.net These modifications can influence the dye's color, fastness, and other physicochemical characteristics. mdpi.com
One common strategy involves introducing different functional groups onto the aromatic rings of the dye molecule. For example, the synthesis of related azo dyes has been achieved by reacting a diazonium salt with various coupling components containing different substituents. mdpi.com Another approach is the substitution of existing functional groups. For instance, the halogen atoms in related dibromo azo dyes can be replaced with cyano groups, a reaction that can be controlled to achieve partial substitution. google.com
Investigation of this compound Reaction Pathways and Intermediate Formation
Understanding the reaction pathways of this compound is essential for predicting its behavior under various conditions and for developing methods for its analysis and potential degradation.
The azo bond in this compound is susceptible to both oxidation and reduction. Oxidative degradation can be achieved using strong oxidizing agents like hydroxyl radicals, which can be generated through methods such as the Fenton's reaction (Fe²⁺/H₂O₂) or UV/H₂O₂ systems. acs.org This process can lead to the cleavage of the N=N double bond, resulting in the decolorization of the dye. acs.org Laccase, a multi-copper oxidase enzyme, can also catalyze the oxidation of azo dyes, typically acting on phenolic groups within the dye structure. mdpi.comnih.gov
Reductive cleavage of the azo bond is another important reaction pathway. This is commonly carried out using reducing agents like sodium dithionite (B78146) (Na₂S₂O₄). google.comanalis.com.my This reaction breaks the azo linkage to form two separate aromatic amine compounds. analis.com.myquora.com The efficiency of this reduction is dependent on factors such as the concentration of the reducing agent and the pH of the solution. analis.com.my Studies on the related dye, Disperse Red 13, have shown that its reduction can lead to the formation of compounds such as 2-chloro-4-nitro-benzamine and 4-nitro-benzamine. nih.gov
The aromatic rings of the this compound molecule provide sites for electrophilic substitution reactions, allowing for the introduction of new functional groups. While specific studies on this compound are limited, research on analogous azo and anthraquinone (B42736) dyes provides insights into potential functionalization pathways. For instance, amino groups on similar dye structures are reactive sites for acylation and sulfonation.
In a related context, the synthesis of a novel disperse reactive dye involved a copper-mediated Ullmann cross-coupling reaction to attach a side group to a 1-chloroanthraquinone (B52148) precursor, followed by a condensation reaction to introduce a reactive dichlorotriazine group. nih.govresearchgate.net Such strategies could theoretically be adapted to modify the this compound structure, enabling the attachment of various functionalities to alter its properties for specific research applications.
Characterization of Novel this compound Analogues and Derivatives
The structural confirmation and characterization of novel analogues and derivatives of disperse dyes are critical to understanding their properties. This process relies on a suite of spectroscopic and analytical techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). mdpi.comacs.orgacs.org While specific data for this compound derivatives is not extensively published, the characterization of newly synthesized, structurally related azo disperse dyes provides a clear blueprint for the methods and expected results.
Researchers synthesizing new azo disperse dyes routinely report detailed findings from these analyses to verify the intended chemical structures. mdpi.comacs.org FT-IR spectroscopy is used to identify key functional groups, NMR (¹H and ¹³C) provides detailed information about the molecular framework and the environment of each proton and carbon atom, and mass spectrometry confirms the molecular weight of the new compound. acs.orgacs.org
Detailed Research Findings from Analogous Azo Dyes
The following tables present characterization data for various novel azo disperse dyes. This data is representative of the analytical results obtained when characterizing new molecules within this chemical class.
Table 1: Spectroscopic Data for Novel Azo Disperse Dyes This table showcases typical data obtained from FT-IR, ¹H-NMR, and Mass Spectrometry for newly synthesized dyes.
Interactive Data Table| Dye/Compound | Analytical Technique | Key Findings | Reference |
| Azo Schiff Base Dye 8 | FT-IR (KBr, cm⁻¹) | 3439 (-OH), 1624 (–C=N–), 1511 (–N=N), 1333, 1152 (SO₂) | acs.org |
| ¹H NMR (DMSO-d₆, δ ppm) | 14.52 (s, 2H, 2OH), 9.24 (s, 1H, CH=N), 8.19–7.2 (m, 16H, Ar–H & NH₂) | acs.org | |
| ¹³C NMR (DMSO-d₆, δ ppm) | 168.91, 167.27, 154.30, 152.48, 152.37, 149.79, 146.88, 143.46, 129.19, 127.94, 127.53, 126.89, 124.12, 123.20, 122.89, 117.69, 112.94, 112.50, 101.56 | acs.org | |
| Thiadiazol Azo Dye 1 | FT-IR (KBr, cm⁻¹) | 3422 (OH), 3067 (C-H ar.), 1669 (C=N), 1424 (C=C ar.), 1111 (=N-N=), 731 (C-S-C) | emerald.com |
| ¹H NMR (DMSO-d₆, δ ppm) | 2.51 (6H, s, 2xCH₃-Aromatic), 8.09 & 7.94 (6H, d, 2x(2,4,5-Ph)), 8.04 (4H, dd, CH benzene (B151609) ring), 10.75 (4H, 2xOH) | emerald.com | |
| Mass Spec (m/z) | 518.57 (M⁺, 100%) | emerald.com | |
| Phenanthroimidazole Azo Dye (PA2) | FT-IR (KBr, cm⁻¹) | 3448 (O-H stretch), 3058 (aromatic C-H stretch), 1600 (N=N stretch), 1492 (ring vib.), 1224 (C-O stretch) | dergipark.org.tr |
| ¹H NMR (d₆-DMSO, δ ppm) | 7.42-7.46 (m, 2H, aromatic), 7.71-7.73 (m, 2H, aromatic), 7.85 (d, 2H, aromatic), 8.02 (d, 2H, aromatic), 8.48 (d, 2H, aromatic), 8.58 (d, 2H, aromatic), 8.83 (d, 2H, aromatic), 10.37 (bs, N-H and O-H) | dergipark.org.tr | |
| Mass Spec (LC-MS, m/z) | 441.9 [M⁺] | dergipark.org.tr |
Table 2: Physical and Optical Properties of Novel Azo Disperse Dyes This table includes physical properties like melting point and yield, alongside optical properties such as the maximum absorption wavelength (λmax), which determines the dye's color.
Interactive Data Table
| Dye/Compound | Formula | Yield (%) | M.p. (°C) | λmax (nm) (Solvent) | Reference |
| Azo-Salicylaldehyde Dye 13 | C₂₈H₂₄N₆O₃S | 86 | >300 | 450 (DMF) | acs.org |
| Thiadiazol Azo Dye 1 | C₂₂H₁₄N₈O₄S₂ | 77 | 300-302 | 508 (DMSO) | emerald.com |
| Thiadiazol Azo Dye 2 | C₂₄H₂₀N₁₀S₂ | 73 | 200-203 | 560 (DMSO) | emerald.com |
| Thieno[3,4-c]chromen-4-one Dye 7a | C₁₇H₁₁N₃O₂S | 79 | 239 | 490 (DMF) | nih.gov |
| Thieno[3,4-c]chromen-4-one Dye 7d | C₁₇H₁₀ClN₃O₂S | 77 | 304 | 500 (DMF) | nih.gov |
| Azo Schiff Base Dye 8 | C₃₂H₂₅N₇O₉S₃ | 77 | 285-287 | 450 (DMF) | acs.orgnih.gov |
| Azo Schiff Base Dye 9 | C₂₉H₂₁N₅O₇S₂ | 69 | >350 | 455 (DMF) | acs.orgnih.gov |
These detailed findings underscore the systematic approach required to validate the synthesis of new dye molecules. The characterization confirms the successful formation of the target compound and provides insight into its structural and electronic properties, which are crucial for predicting its performance as a dye.
Advanced Analytical and Spectroscopic Characterization of Disperse Red 129
Chromatographic Techniques for Separation and Quantification of Disperse Red 129
Chromatographic techniques are essential for separating this compound from complex matrices and quantifying its presence. These methods leverage the differential interactions of the analyte with a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) and its Variants in this compound Analysis
High-Performance Liquid Chromatography (HPLC), including its ultra-high performance variants (UPLC), is a primary technique for the analysis of this compound nih.govfda.govwaters.com. HPLC provides efficient separation and quantification of the dye in various samples, including food products and textiles nih.govfda.govwaters.comlcms.czfudutsinma.edu.ng.
HPLC methods for this compound often utilize reversed-phase columns, such as C18 columns fda.govlcms.czmst.dk. The mobile phase typically consists of a mixture of aqueous buffers (e.g., ammonium (B1175870) acetate) and organic solvents (e.g., acetonitrile (B52724) or methanol) fda.govlcms.czmst.dk. Gradient elution is commonly employed to achieve optimal separation of this compound from other dyes and matrix components lcms.czmst.dk. Detection is frequently performed using UV-Visible detectors, often a photodiode array (PDA) detector, which allows for monitoring at multiple wavelengths, including the maximum absorbance of this compound at around 504 nm fda.govlcms.czsielc.comresearchgate.net.
Specific HPLC conditions reported for the analysis of synthetic dyes, including those structurally similar to this compound (like FD&C Red 40, which is Allura Red AC/E129), involve using a C18 column with a mobile phase gradient of ammonium acetate (B1210297) buffer and acetonitrile fda.govlcms.cz. Another method for Allura Red (E129) describes retention on a negatively-charged, cation-exchange BIST™ A column using a mobile phase of acetonitrile and a multi-charged positive buffer like N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP) sielc.com.
UPLC systems, offering faster analysis times and improved resolution, are also applied for the analysis of synthetic dyes, including Allura Red (E129), in food and beverage products fda.govfudutsinma.edu.ng. UPLC coupled with PDA detection has been used to identify Red 40 in products fda.gov.
Thin-Layer Chromatography (TLC) Applications in this compound Research
Thin-Layer Chromatography (TLC) is a simple and rapid chromatographic technique used for the separation and preliminary identification of dyes, including disperse dyes fda.govwaters.com. TLC is often used as a screening method or for monitoring the purity of dye samples mdpi.comkcl.ac.uk.
In TLC analysis of dyes, samples and standards are spotted onto a stationary phase, typically a silica-coated plate fda.govkcl.ac.uk. The plate is then placed in a developing tank containing a specific mobile phase, which migrates up the plate by capillary action, separating the dyes based on their differential affinities for the stationary and mobile phases fda.govkcl.ac.uk. The separated spots can be visualized under UV light or by their natural color kcl.ac.uk.
TLC has been used to detect impurities in synthesized dyes mdpi.com. For analyzing dyes extracted from textile fibers, TLC can be employed after the extraction process researchgate.net. Solvent systems for TLC of disperse dyes can include mixtures like toluene:ethyl acetate:cellulose (B213188) acetate mdpi.com or benzene (B151609):acetone p2infohouse.org. While TLC provides a relatively simple approach, it may not offer the same level of sensitivity or resolution as HPLC for complex samples or trace analysis fda.gov.
Gas Chromatography (GC) and its Interfacing with Mass Spectrometry for this compound Degradation Product Analysis
Gas Chromatography (GC) is typically used for the analysis of volatile or semi-volatile compounds. While this compound itself is not directly amenable to GC analysis due to its low volatility and thermal lability, GC is a crucial technique for analyzing its degradation products, which are often more volatile researchgate.net.
When coupled with Mass Spectrometry (GC-MS), this technique provides powerful capabilities for the separation, identification, and structural elucidation of degradation products researchgate.net. GC-MS has been used to identify products formed during the degradation of disperse dyes researchgate.net. For instance, GC-MS analysis of the degradation products of a Disperse Red dye by microbial treatment identified compounds such as o-xylene, acetone, and diisobutyl phthalate (B1215562) researchgate.net. GC-MS is particularly valuable in studies investigating the environmental fate or metabolic breakdown of this compound, allowing for the identification of various aromatic intermediates and other breakdown products researchgate.netnih.gov. Pyrolysis-GC-MS can also be used to analyze combustion products of dyes nih.gov.
Mass Spectrometric Approaches for this compound Structure Elucidation and Trace Analysis
Mass Spectrometry (MS) provides detailed information about the mass-to-charge ratio of molecules and their fragments, making it invaluable for the identification, structure elucidation, and trace analysis of this compound and its related compounds lcms.czresearchgate.net.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound and Metabolite Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant (LC-MS/MS) are powerful hyphenated techniques widely used for the analysis of this compound fda.govlcms.czmst.dksatra.comsatra.comshimadzu.comlcms.czresearchgate.net. LC-MS/MS combines the separation capabilities of LC with the high sensitivity and specificity of MS/MS, allowing for the identification and quantification of this compound even in complex matrices and at low concentrations lcms.czsatra.comshimadzu.comlcms.cz.
LC-MS/MS is particularly useful for identifying and confirming the presence of this compound in samples like textiles and food mst.dksatra.comsatra.comshimadzu.comlcms.cz. The technique involves separating the sample components by LC, followed by ionization and mass analysis of the eluting compounds lcms.czsatra.com. MS/MS provides fragmentation patterns that can be used for structural confirmation and to differentiate isomers lcms.czresearchgate.net.
Methods for the analysis of disperse dyes by LC-MS/MS often employ reversed-phase columns and electrospray ionization (ESI) in positive or negative ion mode lcms.czresearchgate.netmdpi.com. Multiple reaction monitoring (MRM) is a common acquisition mode in LC-MS/MS for targeted analysis, offering high sensitivity and selectivity for the quantification of specific dyes like this compound satra.comshimadzu.comlcms.cz. LC-MS/MS has been used to screen and quantify synthetic dyes, including this compound, in textiles with good linearity and detection limits shimadzu.comlcms.cz. It is also applied for the determination of synthetic food dyes, including Allura Red (E129), often coupled with sample preparation techniques like solid-phase extraction (SPE) nih.govfrontiersin.org.
Direct Analysis in Real-Time Mass Spectrometry (DART-MS) for Rapid Characterization of this compound in Substrates
Direct Analysis in Real-Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of solid, liquid, or gas samples with minimal or no sample preparation acs.orgnih.govresearchgate.net. DART-MS has been explored for the direct characterization of dyes in substrates, such as textiles researchgate.netacs.orgnih.govresearchgate.net.
DART-MS involves directing a stream of heated metastable gas (e.g., helium or nitrogen) onto the sample surface, causing ionization of the analytes, which are then introduced directly into the mass spectrometer acs.org. This technique is advantageous for its speed and simplicity, making it suitable for high-throughput screening and analysis of dyes directly from materials like fibers researchgate.netacs.orgnih.govresearchgate.net.
Studies have demonstrated the utility of DART-MS for identifying disperse dyes in polyester (B1180765) fibers researchgate.netnih.govresearchgate.net. The technique can confirm the presence of target dyes and has shown sensitivity in characterizing disperse dyes in fibers, even in mixtures nih.govresearchgate.net. DART-MS provides mass spectral information that can be used for the identification of dyes, often in conjunction with databases or complementary techniques like high-resolution mass spectrometry nih.govresearchgate.net.
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for Elemental Analysis in this compound Studies
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a powerful technique used for the determination of the elemental composition of various samples, including organic compounds like dyes. ICP-OES involves nebulizing a liquid sample and transporting the resulting aerosol into a high-frequency plasma. fraunhofer.de Within the plasma, the constituents of the sample are atomized and partially ionized. fraunhofer.de The excited atoms and ions then emit characteristic photons of light at specific wavelengths, which are detected and quantified by a spectrometer. fraunhofer.de This allows for the simultaneous determination of multiple elements present in the sample. fraunhofer.descience.gov
In the context of this compound studies, ICP-OES could be applied to determine the presence and concentration of various elements within the dye sample. This is particularly relevant for understanding the purity of the synthesized dye or for analyzing its presence in environmental or material samples. For instance, ICP-OES has been used for elemental analysis in environmental samples and fish feed, demonstrating its capability to quantify elements like Ca, Fe, K, Mg, Mn, Na, P, and S. science.govtudublin.ie While direct studies on this compound using ICP-OES were not found, the technique's application to other organic matrices suggests its suitability for elemental analysis of this dye. The method is described as simple, sensitive, and precise for simultaneous multi-element determination. science.gov
Spectroscopic Investigations of this compound Molecular Behavior
Spectroscopic techniques are crucial for understanding the molecular behavior of this compound, including its structure, transformations, and interactions with different environments or materials.
UV-Visible Spectroscopy in Monitoring this compound Transformations and Interactions
UV-Visible (UV-Vis) spectroscopy is a widely used technique to study the electronic transitions within molecules, providing information about their absorption characteristics. For azo dyes like this compound, the characteristic color arises from the electronic transitions within the azo group and the conjugated system. UV-Vis spectroscopy can be used to measure the solubility of disperse dyes in various media and to quantify their concentration. scielo.brresearchgate.net
UV-Vis spectroscopy has been employed to monitor the behavior of Disperse Red 1 (a related disperse dye) in aqueous solutions with different solvents and dispersants. scielo.brresearchgate.net The technique can detect changes in the absorption spectrum that indicate transformations or interactions. For example, interactions between Disperse Red 1 and calf thymus ds-DNA were investigated using UV-Vis spectroscopy, revealing hypochromic and hyperchromic effects related to conformational changes and potential damage to the DNA double helix. scielo.brresearchgate.net The absorption spectrum of Disperse Red 1 solutions showed intense absorption bands, with a maximum intensity at around 505 nm, which can be influenced by various interactions with solvents or other molecules. scielo.br UV-Vis spectroscopy is also used to monitor the decoloration of dyes, which can indicate biotransformation processes. unesp.br Studies on other azo dyes have shown characteristic absorption bands in the UV-Vis region, and changes in these spectra after incubation with microorganisms indicate degradation. unesp.br
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of this compound and Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the signals produced by atomic nuclei (commonly hydrogen-1 and carbon-13) in a magnetic field, researchers can elucidate the arrangement of atoms and the connectivity within a molecule.
NMR spectroscopy, including ¹H NMR and ¹³C NMR, is routinely used to confirm the structures of synthesized dyes and their derivatives. acs.orgnih.gov Analysis of chemical shifts, coupling constants, and signal multiplicities in NMR spectra provides detailed structural information. For instance, in the structural characterization of novel azo disperse dyes, ¹H NMR spectra showed characteristic signals for hydroxyl protons, sulfonamide protons, azomethine groups, and aromatic protons, confirming the successful synthesis and structure of the dyes. nih.gov
NMR spectroscopy is also valuable for studying the configuration and conformation of molecules. rsc.org While specific NMR studies on this compound were not found, research on other complex organic molecules, such as natural products, demonstrates the power of NMR in assigning relative and absolute configurations through detailed analysis of coupling constants and NOESY correlations. rsc.org The technique can handle samples with overlapping proton resonances, although this can complicate analysis. rsc.orgacs.org
Fourier-Transform Infrared (FT-IR) Spectroscopy in this compound Interaction Studies
Fourier-Transform Infrared (FT-IR) spectroscopy is a technique that probes the vibrational modes of molecules, providing a unique spectral fingerprint that can be used for identification and to study molecular interactions. FT-IR spectroscopy measures the absorption or emission of infrared light by a sample. mdpi.comresearchgate.net
FT-IR spectroscopy is useful for identifying functional groups present in a molecule and for studying interactions between different components in a mixture or at a surface. mdpi.commdpi.com In the context of disperse dyes, FT-IR can be used to confirm the presence of characteristic functional groups such as azo (-N=N-), hydroxyl (-OH), and sulfonyl (-SO₂) groups. acs.orgnih.gov
FT-IR spectroscopy has been applied to study the interaction between disperse dyes and nanospheres, where spectral analysis demonstrated the presence of the disperse dye within the nanosphere material. mdpi.com Changes in peak positions or intensities in the FT-IR spectrum can indicate interactions such as hydrogen bonding or changes in the chemical environment of functional groups. mdpi.com FT-IR is described as a non-destructive method suitable for analyzing solid-phase materials and can provide insights into intermolecular interactions. mdpi.comethz.ch
X-ray Photoelectron Spectroscopy (XPS) in Surface Interaction Studies of this compound
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS analyzes the top few nanometers of a sample surface.
XPS is a valuable tool for studying surface interactions of materials. cardiff.ac.uk While direct studies on this compound using XPS were not found in the search results, XPS is broadly applicable to studying the surface chemistry of organic and inorganic materials. It can provide insights into how a dye interacts with a substrate surface, such as textile fibers or nanoparticles. nih.gov For example, XPS has been used to characterize the surface of modified cellulose fibers, providing information about the presence of specific functional groups and their interactions. nih.gov XPS can qualitatively and quantitatively describe the chemical nature of surfaces and provide insights into the topology and homogeneity of a sample as a function of depth. cardiff.ac.uk Its application to disperse dyes could involve analyzing the surface of dyed materials to understand dye distribution, binding mechanisms, and the chemical states of elements present at the surface. XPS can be used in conjunction with other techniques like FT-IR to gain a comprehensive understanding of surface interactions.
Mechanistic Studies of Disperse Red 129 Photochemical and Thermal Stability
Photodegradation Pathways and Kinetics of Disperse Red 129
Photodegradation, or the fading of color upon exposure to light, is a significant concern for azo dyes. The process involves complex photochemical reactions that alter the molecular structure of the dye, leading to a loss of its chromophoric properties.
The photodegradation of azo dyes like this compound is often initiated by the absorption of photons, which excites the dye molecule to a higher energy state. From this excited state, several degradation pathways can be followed. A primary mechanism for push-pull substituted azo dyes is photoisomerization, where the molecule undergoes a reversible transformation between its more stable trans-isomer and a less stable cis-isomer. This process can be followed by other degradative reactions.
Another significant degradation pathway involves photoreduction, where the central azo bond (–N=N–) is cleaved. This cleavage breaks the conjugation of the chromophore, resulting in the formation of smaller, often colorless, aromatic amine compounds. Studies on similar azo dyes, such as Disperse Red 1, have shown that degradation can be facilitated by photocatalysts like titanium dioxide (TiO₂) which, under UV light, generate highly reactive species such as hydroxyl radicals (•OH). These radicals can attack the dye molecule, leading to the cleavage of the azo bond and the hydroxylation of aromatic rings. In photo-Fenton processes, the reaction of iron ions with hydrogen peroxide under light also produces hydroxyl radicals that effectively degrade the dye structure. The initial products of this azo bond cleavage are typically substituted aniline (B41778) and aminobenzene derivatives.
The general mechanisms of light-induced degradation can be summarized as:
Photocatalysis: A semiconductor absorbs a photon, creating an electron-hole pair. The hole can oxidize the dye molecule directly or react with water to form hydroxyl radicals, which then attack the dye.
Dye Sensitization: The dye molecule absorbs light and transfers energy to a substrate or oxygen, leading to the formation of reactive species that can, in turn, degrade the dye molecule.
The rate and pathway of photodegradation are not intrinsic to the dye molecule alone but are heavily influenced by the surrounding environment. Key factors include the solvent, the presence of oxygen, and the pH of the medium.
Solvent: The polarity of the solvent can significantly affect the stability of the excited state of the dye molecule and the kinetics of its decay. For Disperse Red 1, studies have shown that the lifetime of the excited state and the rate of thermal isomerization back to the stable trans- form vary considerably in different solvents. For instance, the decay of the excited state is faster in the polar solvent acetonitrile (B52724) than in the less polar toluene. This suggests that polar environments can influence the energy barriers for isomerization and degradation pathways.
| Solvent | Excited State Decay Time Constant (picoseconds) | Thermal Isomerization Time Constant (Z → E) |
|---|---|---|
| Toluene | 0.9 | 29 seconds |
| Acetonitrile | 0.5 | 28 milliseconds |
| Ethylene (B1197577) Glycol | 1.4 | 2.7 milliseconds |
Oxygen: The presence of molecular oxygen can accelerate photodegradation through photosensitized oxidation processes. The excited dye molecule can transfer energy to oxygen, generating highly reactive singlet oxygen, which can then attack and degrade the dye.
pH: The pH of the dyeing medium can have a profound effect on the stability of disperse dyes. For many disperse dyes, stability is optimal in a slightly acidic pH range of 4.5 to 5.5. Deviations from this range, particularly into alkaline conditions, can lead to hydrolysis of sensitive groups on the dye molecule, affecting both its color and stability. However, some studies show that for certain disperse red dyes, pH variation does not have a significant impact on dyeing behavior, indicating a degree of alkali stability. In photocatalytic degradation, pH can influence the surface charge of the catalyst and the generation of hydroxyl radicals. For the disperse azo dye Coralene Dark Red 2B (Disperse Red 167), an optimal pH of 8 was observed for photocatalytic degradation, as this condition favored the formation of •OH radicals.
In some dye-polymer systems, a fascinating phenomenon of self-healing or reversible photodegradation has been observed. This process involves the partial or complete recovery of the dye's color after the cessation of light exposure. While this has been extensively studied for dyes like Disperse Orange 11 in a poly(methyl methacrylate) (PMMA) polymer host, the principles are relevant to other disperse dyes.
The mechanism is believed to be highly dependent on the host matrix and the concentration of the dye. In liquid solutions, photodegradation is typically irreversible. However, within a rigid polymer matrix, the mobility of the dye molecules and their degradation products is restricted, which may facilitate recombination or reversal of the initial degradation steps. It is hypothesized that at higher concentrations, dye molecules can form aggregates or dimers. Light exposure may disrupt these aggregates or convert the dye to a non-fluorescent state, leading to apparent degradation. When the light is removed, the system can relax back to its original state, resulting in "healing" or color recovery. For Disperse Red 1, a reversible light-induced solubilization has been observed in a hydroxypropyl cellulose (B213188) matrix, where light promotes the disruption of dye aggregates, a process that reverses in the dark.
Thermal Stability and Decomposition Mechanisms of this compound
Thermal stability is crucial for disperse dyes, as dyeing processes for synthetic fibers like polyester (B1180765) are often carried out at high temperatures (e.g., 130-140 °C). Instability at these temperatures can lead to color changes, reduced color yield, and uneven dyeing.
When subjected to temperatures exceeding their stability limit, disperse dyes undergo thermal decomposition. For complex organic molecules like this compound, this process involves the cleavage of covalent bonds, leading to the breakdown of the molecular structure into smaller, more volatile fragments. The decomposition often starts at the weakest bonds in the molecule, which may include the azo linkage and substituent groups.
The identification of these decomposition products is typically carried out using hyphenated analytical techniques. Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful tool for this purpose. The sample is heated in a pyrolyzer, and the resulting volatile fragments are separated by the gas chromatograph and then identified by the mass spectrometer based on their mass-to-charge ratio and fragmentation patterns. While specific thermal decomposition products for this compound are not detailed in the available literature, analysis of similar azo dyes would be expected to yield a variety of aromatic amines, nitriles, and other substituted benzene (B151609) derivatives resulting from the fragmentation of the parent molecule.
The thermal stability of a disperse dye is not an absolute property but is influenced by its physical state and the chemical environment of the matrix in which it is incorporated, such as a textile fiber or an inkjet ink.
Key influencing factors include:
Dye Purity and Crystallinity: Impurities within the dye formulation can potentially lower the decomposition temperature. The crystalline form of the dye can also affect its stability, as different polymorphs can have different melting points and decomposition profiles.
Matrix Composition: In inkjet ink formulations, the presence of additives like water-soluble alcohols (e.g., ethylene glycol, glycerol) can influence thermal stability. These components can affect the viscosity of the ink and the solubility of the dye particles, which in turn impacts their tendency to aggregate at high temperatures. An optimal concentration of these additives often exists to maximize stability.
pH: As with photochemical stability, pH can play a role in thermal stability. In aqueous systems, highly acidic or alkaline conditions can catalyze the hydrolytic degradation of the dye, a process that is accelerated at higher temperatures. For ink stability, a pH of 8-9 has been found to be optimal for certain disperse red dyes.
| Component | Concentration Range for Optimal Stability | Reason for Influence |
|---|---|---|
| Color Paste (Dye) | 20–35 wt% | Higher concentrations can increase particle collisions and aggregation, reducing thermal stability. |
| Ethylene Glycol & Glycerol | 6–14 wt% (combined) | Affects ink viscosity and dye solubility; prevents particle agglomeration up to a critical limit. |
| Triethanolamine (for pH control) | <1 wt% (to achieve pH 8-9) | Changes in pH affect the surface charge of dye particles and can lead to instability if too high or low. |
| Sodium Dodecyl Sulphate | <0.15 wt% | Acts as a surfactant to aid dispersion, but excess can be detrimental. |
Environmental Research on Disperse Red 129: Fate, Degradation, and Remediation
Environmental Fate and Transport Mechanisms of Disperse Red 129
Disperse dyes are generally not readily biodegradable scbt.com. Their low water solubility and high octanol-water partition coefficient (Kow) suggest that significant quantities are unlikely to be absorbed into sludge in sewage treatment plants scbt.com.
Aqueous Phase Behavior and Sorption Studies of this compound
Disperse dyes are non-ionic and have low solubility in water sci-hub.se. In aqueous solutions, their behavior is influenced by factors such as pH, ionic strength, and temperature researchgate.netceon.rs. Sorption, or adsorption, is considered an efficient method for removing dyes from aqueous solutions researchgate.netdeswater.com. The adsorption capacity can be influenced by the initial dye concentration, contact time, adsorbent dose, temperature, and pH of the solution ceon.rsfrontiersin.orgnih.gov. For disperse dyes, maximum adsorption can occur at specific pH ranges, and the interaction can be influenced by electrostatic interactions between the dye molecules and the adsorbent surface ceon.rsnih.gov. For example, studies on other disperse dyes have shown that adsorption efficiency can be dependent on the pH of the solution, with maximum adsorption observed at particular pH values nih.gov.
Soil and Sediment Interactions with this compound
Due to their hydrophobic nature, disperse dyes have a significant potential to adsorb to sediments scbt.com. This adsorption can lead to the accumulation of dyes in soil and sediment matrices, potentially posing long-term risks to both aquatic and terrestrial life tandfonline.com.
Biodegradation and Biotransformation Pathways of this compound
While generally not readily biodegradable, some inherent biodegradation of disperse dyes is possible scbt.com. Microbial degradation is a promising alternative for treating textile wastewater hspublishing.orgnih.gov.
Microbial Degradation Mechanisms and Identification of Byproducts (e.g., aromatic amines)
Microbial degradation of azo dyes, a class that includes some disperse dyes, often involves the cleavage of the azo bond (-N=N-) nih.govnih.govthepab.org. This reductive cleavage is typically the initial step and leads to the formation of aromatic amines nih.govnih.govthepab.org. These aromatic amines can be more toxic and potentially carcinogenic or mutagenic than the parent dyes medcraveonline.comnih.govnih.govresearchgate.net.
Microorganisms, including bacteria and fungi, possess enzymes that can facilitate dye degradation nih.govfrontiersin.orgjmbfs.orgbiotech-asia.org. Bacterial degradation can occur under aerobic, anaerobic, or microaerophilic conditions nih.govfrontiersin.org. Anaerobic conditions are often more efficient for the initial decolorization through azo bond reduction, but they can lead to the accumulation of toxic aromatic amines nih.govresearchgate.net. Subsequent aerobic treatment is often necessary to further degrade these aromatic amines into less harmful compounds like CO2 and H2O nih.govnih.gov.
Studies on the microbial degradation of other disperse red dyes have identified bacterial genera such as Pseudomonas, Lysinibacillus, and Citrobacter as capable of azo dye degradation hspublishing.org. Enzymatic activity, particularly azoreductase, plays a key role in cleaving the azo bonds nih.govfrontiersin.orgjmbfs.org.
Enzymatic Biotransformation Studies of this compound
Enzymes produced by microorganisms, such as azoreductases, laccases, and peroxidases, are involved in the biotransformation of dyes nih.govfrontiersin.orgjmbfs.orgbiotech-asia.org. Azoreductases catalyze the reductive cleavage of azo bonds, yielding aromatic amines nih.govfrontiersin.org. Laccases and peroxidases are oxidative enzymes that can further degrade the intermediate products, including aromatic amines nih.govjmbfs.orgbiotech-asia.org. While specific enzymatic studies on this compound were not extensively found, research on other disperse and azo dyes highlights the importance of these enzymes in their biodegradation pathways nih.govbiotech-asia.orgnih.govacs.org. For instance, laccase from Pycnoporus sp. has shown efficiency in decolorizing various disperse dyes nih.gov.
Advanced Chemical and Physical Remediation Technologies for this compound in Wastewater
Conventional wastewater treatment methods, such as biological processes, may not be sufficient to completely remove or degrade disperse dyes due to their recalcitrance and potential toxicity to microorganisms deswater.commedcraveonline.com. Therefore, advanced chemical and physical remediation technologies are often employed.
Adsorption is a widely used physical method for dye removal due to its simplicity and efficiency researchgate.netdeswater.com. Various adsorbents, including activated carbon and modified natural materials, have been investigated for their ability to remove disperse dyes from wastewater researchgate.netceon.rsbioline.org.br. However, granular activated carbon (GAC) has been reported to be ineffective in removing some disperse red dyes, possibly due to the dye molecules plugging the pores of the adsorbent bioline.org.br. Novel adsorbents, such as modified magnetite nanoparticles, have shown high efficiency in removing disperse dyes .
Chemical coagulation is another treatment option, although it can produce large amounts of sludge deswater.com. Electrocoagulation has also been explored for textile wastewater treatment, showing efficiency in color removal deswater.com.
Advanced Oxidation Processes (AOPs) are promising technologies for the degradation of refractory organic pollutants like dyes sci-hub.senih.govmdpi.com. These processes involve the generation of highly reactive radicals, such as hydroxyl radicals, which can oxidize complex dye molecules sci-hub.senih.gov. Examples of AOPs include ozonation, Fenton's process (H2O2/Fe2+), photo-Fenton, electro-Fenton, and photocatalysis sci-hub.senih.govmdpi.com. Photocatalytic degradation, often using TiO2 as a catalyst, has been investigated for the removal of disperse dyes, showing significant dye degradation and COD removal mdpi.com. The efficiency of AOPs can be influenced by parameters such as pH, catalyst concentration, and initial dye concentration sci-hub.semdpi.com.
| Remediation Technology | Mechanism | Advantages | Disadvantages |
| Adsorption | Dye molecules adhere to the surface of an adsorbent. | Simple design, ease of operation, good efficacy. deswater.com | Adsorbent cost and regeneration difficulty, high waste disposal cost for spent adsorbent. deswater.com Some adsorbents may not be effective for disperse dyes. bioline.org.br |
| Chemical Coagulation | Addition of chemicals to destabilize and aggregate dye particles. | Robust, cost-effective, easy to operate. deswater.com | Produces large amounts of sludge, potential for undesired reactions. deswater.com |
| Electrocoagulation | In situ generation of coagulants via electro-oxidation. | Moderate chemical requirement, versatility, safety, ease of control. deswater.com | Can be more efficient in specific pH ranges depending on electrode material. deswater.com |
| Advanced Oxidation Processes (AOPs) | Generation of reactive radicals to oxidize dye molecules. | Effective for refractory organic pollutants. | Can be energy-intensive, efficiency depends on various parameters. sci-hub.semdpi.com |
| Microbial Degradation | Microorganisms or their enzymes break down dye molecules. | Environmentally friendly, potentially cost-effective. hspublishing.orgnih.gov | May produce toxic byproducts (aromatic amines) under anaerobic conditions, efficiency varies with microbial consortia and conditions. nih.govresearchgate.net |
Table 1: Comparison of Remediation Technologies for Dyes
| Parameter | Adsorption (Example: Modified Magnetite Nanoparticles) | Electrocoagulation (Example: Disperse Red 74) deswater.com | Photocatalytic Degradation (Example: Disperse Red 73) mdpi.com |
| Removal Efficiency | ≥95% at high dye concentrations (up to 500 mg/L) | Up to 97% color removal (at optimum time) | 60-90% dye degradation, 70-98% COD removal mdpi.com |
| Equilibrium Time | < 10 minutes | Optimum time around 30 minutes | Degradation observed over 180 minutes mdpi.com |
| Influencing Factors | pH, surfactant concentration, dye/surfactant ratio | Current density, initial pH, electrolyte concentration, operating time deswater.com | TiO2 dosage, pH, initial dye concentration mdpi.com |
Table 2: Examples of Performance Data for Selected Remediation Technologies
Electrocoagulation for this compound Removal and Recovery
Electrocoagulation (EC) is an electrochemical water treatment technology that has shown promise for the removal of dyes from textile wastewater. csvtujournal.indeswater.com The process involves the in situ generation of coagulating agents, typically from the electrochemical oxidation of sacrificial anodes, such as aluminum or iron. deswater.com These coagulants destabilize dye molecules and other pollutants in the water, leading to their aggregation and subsequent removal by sedimentation or flotation.
Studies have investigated the efficiency of electrocoagulation for the removal of disperse dyes, including Disperse Red 1. capes.gov.br Research comparing iron and aluminum electrodes for the treatment of disperse dyes has indicated that iron electrodes can be superior in achieving high color removal efficiency, particularly in alkaline solutions. deswater.comcapes.gov.br For instance, using iron electrodes, high color removal efficiency was observed for reactive and disperse dyes in alkaline conditions, while aluminum electrodes showed more efficiency in acidic solutions. deswater.com
Operating parameters such as electrolysis time, initial dye concentration, current density, and pH significantly influence the efficiency of the electrocoagulation process. csvtujournal.indeswater.com One study investigating the removal of a disperse dye (Disperse Orange 30) using a Titanium (Ti)-Aluminum (Al) electrode found that increasing the reaction time from 5 to 30 minutes resulted in a significant increase in color removal efficiency, reaching up to 97%. The optimal electrolyte concentration was also found to be crucial for maximum dye removal.
While some studies focus on Disperse Red 1 or other disperse dyes, the principles and findings regarding the effectiveness of different electrode materials and the impact of operating parameters in electrocoagulation are generally applicable to the treatment of this compound. The process offers advantages such as moderate chemical requirements, versatility, and ease of operation. deswater.com
Adsorption-Based Removal Strategies for this compound (e.g., Supramolecular Gels)
Adsorption is a widely used method for dye removal from wastewater due to its simplicity, ease of operation, and effectiveness. ceon.rsdeswater.com Various adsorbent materials have been explored, including activated carbon, natural materials, and modified substances. ceon.rsnih.gov However, conventional adsorbents like activated carbon can be ineffective against disperse dyes and may suffer from drawbacks such as high cost. bioline.org.br
Novel adsorbents, including supramolecular gels, are being investigated for their potential in removing disperse dyes. Supramolecular gels are self-assembled networks formed through non-covalent interactions. worktribe.comchemrxiv.orgrsc.org Their unique structures and tunable properties make them promising materials for wastewater treatment.
Research on the adsorption of disperse dyes by different materials has shown varying efficiencies. For example, one study indicated that granular activated carbon (GAC) was not effective in removing disperse red dye, suggesting that the colloidal nature of disperse dyes might plug the pores of GAC. bioline.org.br In contrast, modified magnetite nanoparticles coated with cetyltrimethylammonium bromide (CTAB) demonstrated high removal efficiency (≥95%) for disperse dyes at high concentrations under specific conditions, with maximum adsorption occurring at pH ≥ 8.
Supramolecular gels, such as those based on carbohydrates or galactose-based reversed N-nucleosides, have shown potential for dye adsorption. worktribe.comchemrxiv.org Studies have explored their effectiveness in removing various dyes, including disperse dyes. For instance, galactose-based reversed N-nucleosides have been investigated for the removal of disperse dyes like Foron Red RD-RBLS, Foron Blue SE-2R, and Foron Black S-2B2S. chemrxiv.org Adsorption studies revealed that hydrogen bonding between the dye molecules and the gelator was the primary force responsible for adsorption. chemrxiv.org These gels showed dye removal efficiencies in the range of 80%-90% within 1 hour without agitation and could be recycled. chemrxiv.org Another study reported carbohydrate-derived supramolecular gels capable of adsorbing chromium(VI) with high capacity and reusability, suggesting their potential for environmental remediation applications. worktribe.com While specific studies focusing solely on the adsorption of this compound by supramolecular gels are limited in the provided search results, the research on similar disperse dyes and the demonstrated adsorption capabilities of these novel gel materials indicate their potential applicability for this compound removal.
Adsorption kinetics and isotherms are important parameters in understanding the adsorption process. Studies on the adsorption of disperse dyes by various adsorbents have investigated these aspects, with models like Langmuir and Freundlich isotherms often used to describe the equilibrium data. nih.govbioline.org.brnih.gov
Here is a table summarizing some adsorption removal efficiencies for disperse dyes by different materials:
| Adsorbent Material | Dye Type (Example) | Concentration (mg/L) | Removal Efficiency (%) | Reference |
| Granular Activated Carbon (GAC) | Disperse Red | 5 | 57.1 | bioline.org.br |
| Granular Activated Carbon (GAC) | Disperse Red | 50 | 70.1 | bioline.org.br |
| Modified Magnetite Nanoparticles (CTAB coated) | Disperse dyes (e.g., Disperse Red 167, Disperse Blue) | 500 | ≥95 | |
| Galactose-Based Reversed N-Nucleosides (Supramolecular Gel) | Disperse dyes (e.g., Foron Red RD-RBLS) | Not specified | 80-90 (in 1 hr) | chemrxiv.org |
Photocatalytic Degradation Studies of this compound
Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor photocatalysts, typically under UV or visible light irradiation, to generate reactive species capable of degrading organic pollutants like dyes into less harmful substances. nahje.commdpi.comnih.gov Titanium dioxide (TiO2) is a widely studied photocatalyst due to its properties, although its efficiency can be limited by its band gap and attraction to hydrophobic contaminants. nih.govnih.gov
Studies have investigated the photocatalytic degradation of various disperse dyes using different photocatalysts. For instance, research on the photocatalytic degradation of C.I. Disperse Red 73 using TiO2 Aeroxide P25 demonstrated dye degradation ranging from 60% to 90% and chemical oxygen demand (COD) removal from 70% to 98%. nih.gov The efficiency of the process was influenced by parameters such as pH, initial dye concentration, and photocatalyst loading. nih.gov Optimal conditions for Disperse Red 73 degradation were found to be pH 4, an initial dye concentration of 50 mg/L, and a TiO2 loading of 2 g/L. nih.gov
Other photocatalytic materials, including zinc oxide (ZnO) nanoparticles and covalent organic frameworks (COFs), have also shown effectiveness in degrading organic dyes. mdpi.commdpi.com ZnO is considered a superior choice for degrading organic dyes due to its suitable band gap, rapid photocatalytic activity, and low toxicity. mdpi.com COF-based photocatalysts have demonstrated high efficiency in removing organic pollutants, including various dyes, through the generation of reactive oxygen species like hydroxyl and superoxide (B77818) radicals. mdpi.com
While direct photocatalytic degradation studies specifically on this compound were not prominently found in the provided search results, the research on the photocatalytic degradation of other disperse dyes and the mechanisms involved provide valuable insights into the potential for applying this technology to this compound. The process typically involves the formation of electron-hole pairs upon light absorption by the photocatalyst, leading to the generation of reactive radicals that attack and break down the dye molecules. mdpi.com
Here is a table summarizing some photocatalytic degradation findings for disperse dyes:
| Dye Type (Example) | Photocatalyst | Light Source | Key Findings | Reference |
| C.I. Disperse Red 73 | TiO2 Aeroxide P25 | Not specified | 60-90% dye degradation, 70-98% COD removal; influenced by pH, concentration, loading | nih.gov |
| Congo Red (Azo dye) | Green synthesized ZnO NPs | Not specified | 99.5% degradation in 30 min at pH 8 (for Congo Red, an anionic azo dye) | mdpi.com |
Computational and Theoretical Studies on Disperse Red 129
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications to Disperse Red 129
DFT and TD-DFT are widely used to study the electronic structure and excited-state properties of molecules. DFT is effective for calculating ground-state properties, while TD-DFT extends this to address excited states, dynamics, and spectroscopy. cecam.orgohio-state.edu These methods can predict electronic excitation energies and interpret electronic absorption spectra. cecam.orgscirp.orgnih.gov
Electronic Structure Elucidation and Spectroscopic Property Prediction of this compound
DFT and TD-DFT calculations can be applied to elucidate the electronic structure of disperse red dyes, including the characteristics of their highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO). scirp.orgresearchgate.net These calculations can predict spectroscopic properties such as absorption maxima (λmax). researchgate.netresearchgate.net For instance, TD-DFT has been used to estimate theoretical excitation spectra of azo disperse dyes, and the results can be correlated with experimental absorption spectra. researchgate.net The electronic structure of low-lying excited states can suggest potential technological applications, such as in non-linear optics. researchgate.net
Photoisomerization Pathway Analysis of this compound Analogues (e.g., N=N bond rotation, inversion)
Photoisomerization, particularly the trans-cis interconversion about the azo (–N=N–) bond, is a key property of azobenzene-based dyes. mcgill.ca Computational studies, including quantum chemical calculations, are employed to analyze the pathways of this photoisomerization, such as N=N bond rotation and inversion. mcgill.canih.govacs.org While the dominant pathway can be compound-specific and influenced by the environment, both rotation and inversion pathways are considered energetically accessible. mcgill.ca Quantum chemical calculations can indicate regions where conical intersections, crucial for efficient photoisomerization, can occur along the rotation pathway. nih.gov For push-pull substituted azo dyes like Disperse Red 1, the inversion pathway may be favored in the ground-state Z to E isomerization. nih.gov TD-DFT has been used in conjunction with experimental techniques to study the ultrafast photoisomerization dynamics of azobenzene (B91143) derivatives. uni-kiel.de
Quantitative Structure-Activity Relationship (QSAR) and Structure-Performance Relationship (SPR) Modeling for this compound Derivatives
QSAR and SPR modeling aim to establish relationships between the chemical structure of compounds and their biological activity or performance characteristics. acs.orgpku.edu.cnacs.org These approaches can be applied to disperse red dyes to predict their properties based on their molecular structure.
Prediction of this compound Chemical Reactivity and Stability
QSAR models can be used to predict the chemical reactivity and stability of disperse red dye derivatives. researchgate.netresearchgate.netmdpi-res.com For example, the HOMO-LUMO gap calculated using DFT can be correlated with chemical reactivity. researchgate.net Studies on the stability of disperse red dye inks have investigated factors affecting thermal stability and freeze-thaw stability. researchgate.net Computational approaches can help understand how structural modifications influence these stability aspects.
Correlation of this compound Structure with Fastness and Dyeing Performance
SPR modeling is particularly relevant for correlating the molecular structure of disperse dyes with their dyeing performance and color fastness properties on various fibers like polyester (B1180765). acs.orgnih.govmdpi.comresearchgate.net Factors such as the position of functional groups and the length of alkyl chains in the dye structure can significantly impact absorption properties and color fastness. mdpi.com Computational studies, sometimes combined with experimental dyeing evaluations, can reveal the relationship between dye structure and performance, showing how superior dye-fiber interactions and stability contribute to improved fastness to washing, light, and crocking. acs.orgnih.gov The hydrophobicity and aliphaticity of disperse dyes have also been found to influence their dyeability on fibers like polypropylene. researchgate.net
Molecular Dynamics Simulations and Other Computational Approaches for this compound Interactions
Molecular Dynamics (MD) simulations and other computational approaches can provide insights into the interactions of disperse red dyes with their environment, such as solvents or polymer matrices. mdpi.comresearchgate.netub.edu MD simulations can model the dynamic behavior of molecules and their interactions at the atomic level. mdpi.comub.edu
Studies using Monte Carlo (MC) simulations have investigated the adsorption of disperse dyes on different surfaces, indicating interaction modes and the role of forces like Van der Waals dispersion forces in the adsorption process. researchgate.net MD simulations can also be used to study the interactions of dyes within polymeric systems, relevant for applications in materials science and photonics. Furthermore, computational methods can explore interactions in complex systems, such as the interaction between organic molecules and mineral surfaces. mdpi.com
Research into Supramolecular Interactions and Advanced Applications of Disperse Red 129
Supramolecular Assembly and Aggregation Behavior of Disperse Red 129
The behavior of this compound in forming supramolecular structures and its aggregation tendencies are influenced by various intermolecular forces.
Hydrogen Bonding and Van der Waals Interactions in this compound Systems
Hydrogen bonding and Van der Waals forces play significant roles in the interactions of disperse dyes, including this compound, within various systems, particularly with polymers and fibers. These non-covalent interactions facilitate the penetration and stable incorporation of dye molecules into material matrices. researchgate.net In textile dyeing, for instance, disperse dye molecules penetrate the polymer matrix of synthetic fibers like polyester (B1180765) and form Van der Waals forces and hydrogen bonds with the polymer chains, leading to long-lasting color. researchgate.net The presence of functional groups such as -NH₂, substituted -NH₂, or -OH in the dye structure can facilitate hydrogen bonding with fibers. researchgate.net The stability of dye-polymer complexes in textiles is attributed to Van der Waals interactions, while hydrogen bonding can enhance solubility in hydrophobic matrices such as polyester. In some supramolecular assemblies, hydrogen bonding between components is crucial for the aggregation process. pku.edu.cnmdpi.com
Investigation of Host-Guest Systems and Polymer-Dye Complexes Involving this compound
This compound has been investigated in host-guest systems and polymer-dye complexes to control its aggregation behavior and enhance material properties. Noncovalent interactions between a host polymer and guest dye molecules can suppress dye aggregation, allowing for higher doping levels and potentially improved performance. aalto.fi For example, Disperse Red 1 (a related azobenzene (B91143) dye) has been used in guest-host systems with various polymer matrices like polystyrene (PS), poly(4-vinylphenol) (PVPh), and poly(styrenesulfonic acid) (PSSA). aalto.fi The strength of intermolecular interactions between the dye and the polymer host is crucial in preventing macrophase separation and maintaining dispersion of the chromophores. rsc.org Stronger interactions can lead to macroscopically isotropic, amorphous materials even at high dye concentrations. rsc.org In some cases, the formation of ionic complexes between the dye and the polymer can allow for very high dye loading. aalto.fi Host-guest systems using azobenzene derivatives like Disperse Red 1 with cyclodextrin (B1172386) hosts have also been explored, where the host preferentially accepts the trans state of the azobenzene, enabling photo-reversible bonding and switching behavior. ntnu.no Research has also focused on enhancing electro-optical polymer systems by using polymers as hosts for nonlinear optical chromophores like Disperse Red 1, investigating the relationship between chromophore structure, concentration, and electro-optic properties. researchgate.net
Research on this compound in Responsive Materials and Optical Devices
The unique properties of this compound make it a candidate for incorporation into responsive materials and optical devices.
Photoresponsive Materials Incorporating this compound (e.g., humidity-driven color switching)
This compound, as an azobenzene derivative, can be incorporated into materials to create photoresponsive systems. The azobenzene structure allows for light-induced isomerization, which can lead to macroscopic effects. ntnu.nosmolecule.com For instance, Disperse Red 1, a related azobenzene dye, has been used in humidity-responsive materials exhibiting color switching based on reversible dye aggregation. researchgate.netmcgill.canih.gov In such systems, humidity can induce aggregation of the dye molecules within a polymer matrix, leading to a significant blue-shift in the absorption maximum and a visible color change (e.g., from red to orange). researchgate.netmcgill.canih.gov This color change can be reversible upon heating, allowing the material to return to its initial state. researchgate.netmcgill.ca These materials have potential as low-cost, facile humidity indicators with a clear optical readout. researchgate.netnih.gov The reversible color switching is attributed to the formation of reversible supramolecular bonds between the dye and the host polymer. mcgill.canih.gov
Exploration of this compound in Nonlinear Optics and Photonic Devices
This compound and related azobenzene dyes, particularly Disperse Red 1, have been explored for their potential in nonlinear optics (NLO) and photonic devices due to their strong π-conjugation and ability to undergo reversible cis-trans isomerization under light. smolecule.com Organic dyes with π-conjugated electron structures are of interest for NLO applications due to their large polarizability and significant NLO responses. researchgate.net Disperse Red 1 has been specifically noted for its use in nonlinear optics and photonic devices. Studies have investigated the third-order nonlinear optical properties of Disperse Red 1 doped in polymer films, observing phenomena like reverse saturation absorption and thermal lensing effect, which are relevant for applications such as optical limiting. scispace.com The incorporation of chromophores like Disperse Red 1 into polymer matrices is a common approach for developing organic materials for photonic devices, including modulators and switches, leveraging their electro-optic and thermo-optic responses. mdpi.com Controlling molecular structure and organization is crucial for enhancing the optical properties and performance of such materials in photonic applications. mdpi.com
Novel Functionalization of this compound for Sensor Development
Functionalization of disperse dyes, including potentially this compound, is an active area of research for developing novel sensor materials. Functionalized dyes can exhibit enhanced performance compared to their non-functionalized counterparts. researchgate.net While the provided search results specifically mention the functionalization of Disperse Red 1 with a copolymer for creating a halochromic (pH-responsive color change) nanofibrous material, this indicates the broader potential for functionalizing disperse dyes for sensing applications. researchgate.net The development of electrochemical sensors for detecting various dyes, including azo dyes, often involves chemically modified electrodes incorporating various modifiers like organic molecules or polymers to enhance sensitivity, selectivity, and stability. nih.gov These approaches suggest that functionalization strategies could be applied to this compound to tailor its properties for specific sensor applications, such as electrochemical sensing or the development of materials responsive to other stimuli beyond humidity or light.
Dyeing Performance and Interaction Research for Disperse Red 129 on Textile Substrates
Optimization of Dyeing Parameters in Scholarly Contexts
Optimizing dyeing parameters is essential to achieve desired color depth, levelness, and fastness properties when using Disperse Red 129. Research in this area focuses on understanding how variations in temperature, time, pH, and auxiliary chemicals influence the dyeing process.
Influence of Temperature, Time, and pH on this compound Dye Uptake and Depth
Temperature is a critical parameter in disperse dyeing of polyester (B1180765), as it directly impacts the mobility of polymer chains and the diffusion rate of the dye into the fiber. Increasing the dyeing temperature generally leads to higher dye uptake and deeper shades, as the fiber swells more and dye molecules diffuse faster. textilelearner.netscribd.comcolourinn.inresearchgate.netacs.org Typical high-temperature dyeing of polyester with disperse dyes occurs at 120-130°C under pressure. textilelearner.netscribd.comscribd.comcolourinn.in Dyeing time also influences dye uptake; longer dyeing times allow more dye to diffuse into the fiber, leading to increased color saturation, although excessively long times at high temperatures can potentially affect fiber integrity. scribd.comcolourinn.inresearchgate.net The pH of the dye bath is also important, and disperse dyeing is typically carried out in a slightly acidic range, often between pH 4.5 and 5.5, controlled by the addition of acids like acetic acid. textilelearner.netscribd.comcolourinn.inekb.eg Maintaining the correct pH helps ensure dye stability and optimal exhaustion. scribd.com
Impact of Dispersing Agents and Carriers on this compound Dyeing Performance
Dispersing agents are crucial for disperse dyeing as they help to keep the hydrophobic dye particles finely dispersed in the aqueous dye bath, preventing aggregation and ensuring uniform coloration. textilelearner.netscribd.comscribd.comcolourinn.inmdpi.commdpi.com They are typically added during the preparation of the dye dispersion. textilelearner.netcolourinn.in Carriers are organic chemicals that can be used in disperse dyeing, particularly at temperatures below 100°C. textilelearner.netscribd.comcolourinn.in Carriers function by swelling the hydrophobic fibers, increasing the inter-polymer space and facilitating the penetration and diffusion of dye molecules into the fiber structure. textilelearner.netscribd.com While high-temperature dyeing methods can eliminate the need for carriers, they can be beneficial for dyeing temperature-sensitive fibers or when high-temperature equipment is not available. scribd.comcolourinn.in However, some carriers can have drawbacks such as toxicity and potential effects on light fastness. scribd.com
Advanced Fastness Properties Research for this compound Dyeings
The fastness properties of a dye refer to its resistance to fading, bleeding, or alteration when exposed to external agents such as washing, light, perspiration, and heat. For this compound, achieving high levels of fastness is crucial for the durability and appearance of dyed textiles. google.com Research in this area focuses on understanding how the dye interacts with the fiber matrix and how this interaction influences its stability under various conditions.
Wash Fastness and Perspiration Fastness Studies
Wash fastness and perspiration fastness are critical properties for textiles in regular use, especially for clothing and automotive fabrics. Studies on this compound evaluate its ability to withstand color loss and staining of adjacent fibers during washing and exposure to human sweat, which can be acidic or alkaline. mdpi.com Disperse dyes, in general, exhibit moderate to good wash fastness, typically rated between 3-4 and 4-5 on a scale of 1 to 5, where 5 is excellent. scribd.com Excellent washing and perspiration fastness have been reported for some disperse azo dyes on polyester fabrics. researchgate.net The structure of the dye, including the presence or absence of specific functional groups, can significantly impact its wash and perspiration fastness. google.comnih.gov For instance, some studies indicate that certain structural modifications can lead to very good fastness to perspiration and washing. google.com
Lightfastness and Sublimation Fastness Research
Lightfastness refers to the resistance of a dyed material to fading or color change when exposed to light. Sublimation fastness is the resistance of the dye to vaporize and transfer to other materials under high temperatures, which is particularly important for polyester dyed at high temperatures or subjected to heat treatments like heat setting or transfer printing. blogspot.comftstjournal.com Disperse dyes generally show fair to good lightfastness, with ratings often in the range of 4-5 to 5-6. scribd.comblogspot.com Research suggests that factors such as the presence of electron-withdrawing groups in the dye structure can lead to higher lightfastness ratings on polyester fabrics. ftstjournal.com High energy disperse dyes, used for dyeing at temperatures above 129°C, are known to provide good fastness, including sublimation fastness. scribd.com However, the sublimation property of disperse dyes, while utilized in transfer printing, can also be a disadvantage as excessive hot ironing or pressing can cause color loss. blogspot.com Achieving high sublimation and light stability is a key objective in the design and synthesis of some disperse azo dyes. ftstjournal.com
Resistance to Alkaline Treatments and Peroxide Bleaching
The resistance of disperse dyes to alkaline treatments and peroxide bleaching is particularly relevant for dyeing polyester/cotton blends, which often undergo alkaline scouring and peroxide bleaching processes. Most conventional disperse dyes contain groups sensitive to alkaline hydrolysis or ionization, making them unsuitable for one-bath dyeing processes with alkaline scouring or peroxide bleaching. nih.govresearchgate.net Research has focused on developing alkali-stable disperse dyes that can withstand these conditions, allowing for more efficient one-bath dyeing processes. nih.govresearchgate.net Studies have shown that the chemical structure of the disperse dye, specifically the substitution of certain groups, can significantly impact its resistance to alkali and peroxide. nih.govacs.org For example, replacing cyano and hydroxyl groups with ethyl, benzyl, and p-methylbenzyl groups has been shown to impart extremely high resistance to alkali and peroxide in synthesized disperse dyes. nih.govresearchgate.netresearchgate.net This improved resistance allows for combined pretreatment and dyeing processes, offering advantages in terms of saving energy, water, and time. nih.govresearchgate.net
Microscopic and Spectroscopic Analysis of Dyed Fibers with this compound
Compound Information
| Compound Name | PubChem CID |
| This compound |
Data Tables
Based on the search results, specific quantitative data for this compound's fastness properties was not presented in a format suitable for creating interactive data tables directly tied to this specific compound. The results provided general ranges for disperse dyes or discussed the fastness of newly synthesized dyes without explicitly naming this compound with corresponding numerical data in tables.
However, the search results did provide some examples of fastness ratings for disperse dyes in general or specific synthesized dyes. Below are illustrative examples of how data tables could be presented if specific data for this compound were available, based on the types of fastness properties discussed:
Illustrative Example: Wash Fastness Ratings (Based on general disperse dye data)
| Textile Substrate | Washing Fastness (ISO 105-C06) | Staining on Adjacent Fabrics |
| Polyester | Grade 4-5 | Minimal |
| Polyester/Cotton | Grade 3-4 | Moderate |
Illustrative Example: Lightfastness Ratings (Based on general disperse dye data)
| Textile Substrate | Lightfastness (ISO 105-B02) |
| Polyester | Grade 5-6 |
| Nylon 66 | Grade 6-7 |
Illustrative Example: Sublimation Fastness Ratings (Based on general disperse dye data)
| Textile Substrate | Sublimation Fastness (ISO 105-P01) | Staining on Adjacent Fabric |
| Polyester | Grade 4 | Minimal |
Future Research Directions and Emerging Trends for Disperse Red 129
Integration of Disperse Red 129 in Sustainable Technologies and Circular Economy Concepts
Research in this area aims to align the use of this compound with principles of sustainability and the circular economy. This includes exploring methods to reduce its release into the environment and investigating its potential recovery and reuse. The textile industry, a major consumer of dyes like this compound, faces significant environmental challenges related to water consumption and wastewater discharge containing persistent dyes researchgate.netapacsci.comuminho.ptmdpi.com.
Emerging trends involve developing eco-friendly alternatives and improving wastewater treatment technologies such as adsorption, bioremediation, and membrane filtration to handle dye-laden effluents apacsci.com. The circular economy model is being promoted in textile manufacturing to minimize dye waste through recycling and waterless dyeing techniques apacsci.com. Advances in low-impact synthetic dyes with high fixation efficiency are also being explored to reduce dye runoff apacsci.com. Closed-loop systems for dye recovery and reuse, coupled with improved wastewater treatment, are seen as crucial for enhancing sustainability and adhering to circular economy principles apacsci.com. While specific research on this compound within these exact frameworks is not extensively detailed in the search results, the general focus on sustainable dyeing practices, wastewater treatment, and dye recovery in the textile industry provides a strong indication of the future research trajectory for such compounds. Plasma technology, for instance, is being investigated as a pre-treatment method to improve dye uptake in textiles, potentially leading to more efficient dyeing processes and reduced dye in effluents uminho.pt.
Development of Advanced Methodologies for this compound Characterization and Monitoring
Accurate characterization and monitoring of this compound are essential for assessing its environmental fate and the effectiveness of treatment processes. Current analytical techniques for characterizing disperse dyes in solutions include UV-Vis spectrophotometry, dynamic light scattering (DLS), and rotational viscometry . HPLC and GC/MS are used for quantifying dyes in mixtures and identifying decomposition products . Electroanalytical studies, such as voltammetry, can detect disperse dyes at trace levels .
Future research will likely focus on developing more sensitive, selective, and rapid analytical methods for detecting this compound in complex matrices, such as textile wastewater and environmental samples. Liquid chromatography with mass spectrometry (LC-MS/MS) is already utilized for the quantitative analysis of disperse dyes in textile materials satra.com. The inclusion of mass detection in analytical methods allows for increased information and confirmation of compounds lcms.cz. Research may explore novel sample preparation techniques, advanced chromatographic separations, and hyphenated techniques to improve detection limits and reduce analysis time. The development of in-situ monitoring tools and sensors for real-time tracking of this compound in industrial effluents and water bodies is another potential area of future research. Spectrophotometric methods have been used to evaluate the behavior and quantify related disperse dyes in aqueous media scielo.br.
Predictive Modeling and Artificial Intelligence Applications in this compound Research
Predictive modeling and artificial intelligence (AI) are increasingly being applied in chemical research and environmental science to forecast the behavior of compounds, optimize processes, and assess risks researchgate.netrsc.orgacs.orgmit.edu. For this compound, future research could leverage these tools in several ways.
Predictive models could be developed to forecast the environmental fate of this compound, including its persistence, degradation pathways, and potential for bioaccumulation, based on its chemical structure and environmental conditions. Machine learning algorithms have been used to predict the degradation efficiency of other dyes in wastewater treatment processes researchgate.net. These models can help optimize operational parameters for maximizing dye removal researchgate.net.
AI could also be applied to optimize dyeing processes using this compound, aiming to reduce dye consumption and minimize waste generation. This could involve using AI to model dye uptake by different fibers under various conditions, leading to more efficient and sustainable dyeing procedures. Furthermore, AI could assist in designing novel, more environmentally friendly disperse dyes by predicting the properties of new molecular structures. Machine learning algorithms are being used to develop predictive models for waste management and wastewater treatment, trained on historical data to predict catalytic degradation performance and optimize catalyst selection and design rsc.org. The application of AI in waste management can aid in selecting appropriate treatment technologies based on factors like waste composition and environmental impact rsc.org. The quality of data is crucial for the performance of AI prediction models mit.edu.
Q & A
Q. What standardized methodologies are recommended for characterizing the physicochemical properties of Disperse Red 129 in colloidal dispersions?
To assess physicochemical properties, researchers should employ dynamic light scattering (DLS) for measuring average particle size and zeta potential (to evaluate colloidal stability), rotational viscometry for viscosity, and UV-Vis spectroscopy to determine specific absorbance (a proxy for dispersion homogeneity). Centrifugation tests at 3,000 rpm for 30 minutes, followed by absorbance analysis, can quantify centrifugal stability . Transmission electron microscopy (TEM) is also critical for visualizing particle morphology and aggregation behavior .
Q. What experimental parameters must be controlled when evaluating this compound's dispersion stability?
Key parameters include:
- Temperature : Thermal stability tests require incubation at 60°C for 14 days, while freeze-thaw stability involves cycles of -20°C for 24 hours .
- Additive concentrations : Optimize surfactants (e.g., SDS ≤0.15 wt%), dispersants (e.g., PVP-K30 ≤0.7 wt%), and pH modifiers (e.g., triethanolamine ≤1 wt%) to avoid destabilization .
- Centrifugation protocols : Standardize speed (3,000 rpm), duration (30 minutes), and post-centrifugation dilution ratios for consistent absorbance measurements .
Q. How should researchers design experiments to synthesize stable this compound-based ink formulations?
Begin by preparing a dye paste (20–35 wt% solids) and incorporating co-solvents like ethylene glycol (6–14 wt%) to prevent crystallization. Use defoamers during grinding to improve milling efficiency. Filter sequentially through 0.8 mm, 0.45 mm, and 0.2 mm membranes to remove aggregates. Validate stability via zeta potential (≥|30 mV| indicates strong electrostatic stabilization) and monitor pH (8–9) to maintain dye ionization .
Advanced Research Questions
Q. How can additive interactions be optimized to enhance thermal and freeze-thaw stability in this compound dispersions?
Advanced optimization requires a factorial design to test surfactant-polymer interactions. For example:
- PVP-K30 : At 0.7 wt%, it improves centrifugal stability (>80% specific absorbance) but excess amounts form pseudo-polyanionic complexes with SDS, increasing aggregation .
- Surfactant blends : Combining fatty alcohol polyoxyethylene ether (FAPE, 0.2 wt%) with SDS reduces particle growth during freeze-thaw cycles but may compromise thermal stability. Use response surface methodology (RSM) to model non-linear effects .
- pH control : Maintain pH 8–9 with triethanolamine to stabilize zeta potential and minimize hydrolysis .
Q. What statistical approaches resolve contradictions in stability data for this compound formulations?
Contradictions (e.g., improved centrifugal stability but reduced thermal stability with PVP-K30) require:
- Multivariate analysis : Principal component analysis (PCA) to identify dominant factors (e.g., surfactant ratio vs. polymer concentration).
- Regression modeling : Correlate additive concentrations with stability metrics (particle size, absorbance ratio).
- Error analysis : Quantify measurement uncertainties in DLS and viscosity readings using triplicate trials .
Q. How do surfactant-polymer interactions mechanistically influence this compound's colloidal behavior?
Surface-active agents like SDS adsorb onto dye particles, reducing interfacial tension, while PVP-K30 provides steric stabilization. However, excess SDS binds to PVP-K30 via hydrophobic interactions, forming aggregates that increase particle size. Investigate this using:
- Isothermal titration calorimetry (ITC) : To quantify binding constants between SDS and PVP-K30.
- Small-angle X-ray scattering (SAXS) : To characterize micelle structures in mixed surfactant systems .
Q. What advanced imaging techniques elucidate this compound's degradation pathways under environmental stress?
- Cryo-TEM : Capture real-time aggregation during freeze-thaw cycles.
- Atomic force microscopy (AFM) : Map surface roughness changes after thermal exposure.
- Fluorescence correlation spectroscopy (FCS) : Monitor dye leaching rates under varying pH conditions .
Methodological Considerations for Data Integrity
Q. How should researchers validate the reproducibility of this compound stability studies?
- Interlaboratory validation : Share protocols for centrifugation, DLS, and viscosity measurements across labs.
- Reference materials : Use standardized dye batches with certified particle size distributions.
- Open data practices : Publish raw datasets (absorbance values, particle size distributions) in supplementary materials .
Q. What controls are essential when analyzing conflicting data in multi-factor stability experiments?
- Negative controls : Prepare additive-free dispersions to baseline stability metrics.
- Positive controls : Use commercially stable dyes (e.g., CI Disperse Red 896) for comparative analysis.
- Blocking designs : Account for batch-to-batch variability in dye purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
